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Introduction

Ozanimod hydrochloride, the active ingredient in Zeposia®, is a potent and selective
sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is an oral therapy approved for the
treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active
ulcerative colitis (UC).[3][4] This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, pharmacology, pharmacokinetics, and
pharmacodynamics of ozanimod hydrochloride. Detailed experimental protocols for key
assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Ozanimod is a bi-aryl oxadiazole derivative with a chiral center, existing as the (S)-enantiomer.
The hydrochloride salt form enhances its solubility and suitability for oral administration.

Table 1: Physicochemical Properties of Ozanimod Hydrochloride
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Property Value Reference(s)

5-(3-{(1S)-1-[(2-
hydroxyethyl)amino]-2,3-
dihydro-1H-inden-4-yl}-1,2,4-

IUPAC Name _ [3]
oxadiazol-5-yl)-2-[(propan-2-
yl)oxy]benzonitrile

monohydrochloride

Molecular Formula C23H24N403-HCI [3]
Molecular Weight 440.92 g/mol [3]
Appearance White to off-white solid [3]
Melting Point ~240 °C [3]
pKa 7.90 [3]

Ethanol: 1.43 mg/mLMethanol:
Solubility 2.41 mg/mLpH 5.1 Aqueous [3]
Medium: 3.51 mg/mL

LogP (Partition Coefficient) 3.28 [3]

Pharmacology
Mechanism of Action

Ozanimod is a selective agonist of two of the five S1P receptor subtypes: S1P1 and S1Ps.[1][2]
Its therapeutic effects are primarily attributed to its action on S1P1 receptors on lymphocytes.[5]

Upon binding to S1P1 receptors on lymphocytes within lymph nodes, ozanimod induces
receptor internalization and degradation.[6] This functional antagonism renders the
lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid
tissues.[1] The sequestration of lymphocytes, particularly CCR7+* naive and central memory T
and B cells, in the lymph nodes reduces the number of circulating lymphocytes that can migrate
to sites of inflammation, such as the central nervous system in MS or the colon in UC.[1][6]

The binding of ozanimod to S1Ps receptors, which are expressed on oligodendrocytes in the
central nervous system, is also being investigated for potential neuroprotective effects.[4][7]
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Signaling Pathways

The binding of ozanimod to S1P1 and S1Ps receptors, which are G protein-coupled receptors
(GPCRs), initiates intracellular signaling cascades. The primary pathway for S1P1 involves

coupling to the inhibitory G protein, Gai.

Lymphocyte Sequestration
in Lymph Nodes

Reduced Lymphocyte Egress Anti-inflammatory Effect

Click to download full resolution via product page

Ozanimod-S1P1 Receptor Signaling Pathway.

The downstream effects of S1Ps activation in the CNS are still under investigation but may

involve pathways related to oligodendrocyte survival and myelination.

Potential
Neuroprotective
Effects

S1P5 Receptor Activates May lead to

(on Oligodendrocytes)

Ozanimod
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Ozanimod-S1P5 Receptor Signaling Pathway.

Receptor Binding and Functional Activity

Ozanimod demonstrates high potency and selectivity for S1P1 and S1Ps receptors.

Table 2: In Vitro Pharmacology of Ozanimod
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S1P2, S1P3,

Parameter S1Pa S1Ps Reference(s)
S1Pa

Binding Affinity . - : . . .

K) High Affinity High Affinity Minimal Activity [8]

Functional >20,000-fold

~pM range ~nM range [2]19]
Potency (ECso) lower

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Table 3: Pharmacokinetic Properties of Ozanimod

Parameter Description

Reference(s)

Absorption Orally bioavailable.

[6]

Large volume of distribution,
Distribution suggesting extensive tissue

penetration.

[2]

Extensively metabolized into
Metabolism active and inactive

metabolites.

[6]

o ) Ozanimod: ~21 hours; Active
Elimination Half-life )
metabolites: up to 11 days.

[5]

Pharmacodynamics

The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in the

absolute lymphocyte count (ALC) in peripheral blood.

Table 4: Pharmacodynamic Effects of Ozanimod
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Parameter

Effect

Reference(s)

Absolute Lymphocyte Count
(ALC)

Dose-dependent reduction
from baseline. A decrease to
approximately 45% of baseline

is observed at 3 months.

[5]

Lymphocyte Subsets

Greater reductions in CCR7+ T
and B cells, with relative
preservation of effector

memory T cells.

[1](6]

ALC Recovery

Reversible upon drug
discontinuation, with
lymphocyte counts returning to
the normal range in most

patients within 3 months.

[5]

Experimental Protocols
Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of ozanimod for S1P receptors.

Objective: To measure the displacement of a radiolabeled ligand from S1P1 and S1Ps

receptors by ozanimod.

Materials:

Unlabeled ozanimod.

Radioligand (e.g., [3H]-ozanimod).

Wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Membrane preparations from cells overexpressing human S1P1 or S1Ps receptors.

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgClz, 0.1% BSA, pH 7.4).

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://my.clevelandclinic.org/departments/neurological/depts/multiple-sclerosis/ms-approaches/ms-ozanimod
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8123972/
https://my.clevelandclinic.org/departments/neurological/depts/multiple-sclerosis/ms-approaches/ms-ozanimod
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

96-well filter plates.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of unlabeled ozanimod in assay buffer.
In a 96-well filter plate, add a fixed concentration of radioligand to all wells.

Add the serially diluted unlabeled ozanimod to the experimental wells. For total binding, add
assay buffer. For non-specific binding, add a saturating concentration of a non-radiolabeled
S1P receptor ligand.

Add the membrane preparation to all wells to initiate the binding reaction.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach
equilibrium.

Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash
buffer to separate bound and free radioligand.

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation
counter.

Calculate the Ki value using the Cheng-Prusoff equation.[10]

[3°S]GTPYS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to S1P

receptors.

Objective: To determine the potency (ECso) and efficacy of ozanimod in activating G protein

signaling downstream of S1P1 and S1Ps receptors.

Materials:

Membrane preparations from cells overexpressing human S1P1 or S1Ps receptors.
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[*>S]GTPyS (radiolabeled non-hydrolyzable GTP analog).

GDP.

Ozanimod.

Assay buffer (e.g., 20 mM HEPES, 100 mM NacCl, 10 mM MgClz, pH 7.4).
96-well plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of ozanimod in assay buffer.

In a 96-well plate, add the membrane preparation, GDP, and the serially diluted ozanimod.

Initiate the reaction by adding [3>*S]GTPyS to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60
minutes).

Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

Measure the amount of bound [3>*S]GTPyS using a scintillation counter.

Plot the data as a function of ozanimod concentration to determine the ECso value.[11][12]
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Workflow for Key In Vitro Assays.

Conclusion

Ozanimod hydrochloride is a selective S1P1 and S1Ps receptor modulator with a well-defined
chemical structure and favorable physicochemical properties for oral administration. Its
mechanism of action, centered on the sequestration of lymphocytes in lymphoid tissues,
provides a targeted approach to immunomodulation in autoimmune diseases. The quantitative
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pharmacological, pharmacokinetic, and pharmacodynamic data, along with the detailed
experimental protocols, offer a solid foundation for further research into this important
therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8819272#chemical-structure-and-
properties-of-ozanimod-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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